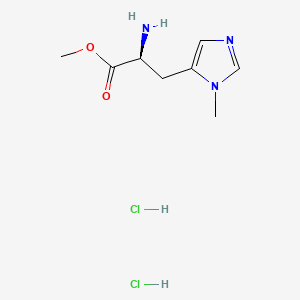
Methyl Np-methyl-L-histidinate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
科学研究应用
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
作用机制
The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 1-Methylhistamine dihydrochloride
- Imidazolepropionic acid
- Methyl 4-(aminomethyl)benzoate hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is unique due to its specific functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
生物活性
Methyl Np-methyl-L-histidinate dihydrochloride is a derivative of the amino acid L-histidine, which has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, properties, and applications in various research contexts.
- Molecular Formula : C7H13Cl2N3O2
- Molar Mass : 242.1 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol
- Melting Point : Approximately 207°C
The compound is characterized by the presence of a methyl group at the nitrogen atom of the imidazole ring and an additional methyl ester group, which differentiates it from other histidine derivatives.
Synthesis
This compound is typically synthesized through the methylation of L-histidine using reagents such as methanol and hydrochloric acid. Various methods can be employed to introduce the methyl groups, but the core principle involves modifying the amino acid structure to enhance its reactivity and biological activity.
Enzyme Activity and Metabolic Pathways
This compound serves as a significant building block for peptide synthesis and has been utilized in studies examining enzyme activity related to histidine derivatives. Its structural modifications may influence enzyme-substrate interactions, making it a valuable compound for investigating metabolic pathways involving histidine.
Case Studies and Research Findings
- Peptide Synthesis : The compound has been effectively used in synthesizing peptides that require specific histidine modifications. Its unique methylation pattern can alter the physicochemical properties of peptides, potentially enhancing their biological functions.
- Binding Properties : Research has indicated that methylated histidine derivatives may exhibit altered binding affinities to various receptors or enzymes compared to their non-methylated counterparts. This property is crucial for developing immunoassays or sensors that rely on specific ligand-receptor interactions.
- Comparative Analysis with Other Histidine Derivatives :
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Methyl L-histidinate dihydrochloride | Methyl group on nitrogen of imidazole ring | Commonly used in peptide synthesis |
| 3-Methyl-L-histidine | Methyl group at position 3 on imidazole ring | Important for studying muscle metabolism |
| 1-Methyl-L-histidine | Methyl group at position 1 on imidazole ring | Less studied; potential unique metabolic pathways |
| Boc-N-p-benzyloxymethyl-L-histidine | Protected form for peptide synthesis | Used for selective reactions without degradation |
This compound's specific methylation pattern may significantly influence its biological activity and interaction profile compared to other derivatives.
Applications in Research
The compound's potential applications extend beyond basic research. It may play a role in:
- Developing novel therapeutic agents targeting metabolic disorders.
- Enhancing drug delivery systems through modified peptide constructs.
- Investigating the role of histidine derivatives in cellular signaling pathways.
属性
分子式 |
C8H15Cl2N3O2 |
|---|---|
分子量 |
256.13 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1 |
InChI 键 |
RKQQFZCGJKMSPA-KLXURFKVSA-N |
手性 SMILES |
CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl.Cl |
规范 SMILES |
CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















